

Application of 7-Hydroxy Quetiapine-d8 in Pediatric Pharmacokinetic Studies

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Compound of Interest

Compound Name: 7-Hydroxy Quetiapine-d8

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Introduction

Quetiapine, an atypical antipsychotic, is increasingly prescribed to pediatric populations for various psychiatric conditions. Understanding its pharmacokinetic profile in children and adolescents is crucial for optimizing dosing strategies and ensuring safety and efficacy. This document provides detailed application notes and protocols for the use of **7-Hydroxy Quetiapine-d8** as an internal standard in the quantitative analysis of 7-hydroxyquetiapine, a significant active metabolite of quetiapine, in pediatric pharmacokinetic studies. The use of a stable isotope-labeled internal standard like **7-Hydroxy Quetiapine-d8** is best practice in bioanalytical mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.[1][2]

Pharmacokinetic Profile of Quetiapine in Pediatrics

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP2D6.[3][4] The main metabolic pathways are sulfoxidation and oxidation, leading to the formation of quetiapine sulfoxide and the active metabolite, 7-hydroxyquetiapine. Another active metabolite, norquetiapine (N-desalkylquetiapine), is also formed via CYP3A4.[4]

Pharmacokinetic studies in pediatric patients (ages 10-17) have shown that after dose normalization, the plasma concentration-time curve (AUC) and maximum plasma concentration

(C_{max}) of quetiapine are similar to those in adults.^[5] The mean terminal half-life of quetiapine in pediatric patients is approximately 6 hours.^[5] However, physiological differences between children and adults, such as variations in enzyme activity and body composition, necessitate specific pharmacokinetic investigations in the pediatric population to ensure appropriate dosing.^[6]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of quetiapine and its metabolites in pediatric and adult populations from a study involving dose escalation. This data highlights the comparable exposure between the two groups, supporting the use of similar dosing regimens when adjusted for body weight.

Parameter	Pediatric Patients (10-17 years)	Adult Patients (18-45 years)
Quetiapine		
Median t _{max} (hours) at 200 mg b.i.d.	1.5	1.0
Median t _{max} (hours) at 400 mg b.i.d.	1.5	1.2
Mean t _{1/2} (hours)	~6	~5
Norquetiapine		
Median t _{max}	Similar to Quetiapine	Similar to Quetiapine
t _{1/2}	Longer than Quetiapine	Longer than Quetiapine

t_{max}: Time to reach maximum plasma concentration; t_{1/2}: Terminal elimination half-life. Data extracted from a study comparing pharmacokinetic profiles in pediatric and adult patients.^[5]

Experimental Protocols

Pediatric Pharmacokinetic Study Design

This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of quetiapine and its metabolites in a pediatric population.

a. Study Population:

- Enrollment of male and female patients aged 10-17 years with a confirmed diagnosis requiring treatment with quetiapine.
- Inclusion criteria: Patients who are clinically stable and for whom quetiapine treatment is indicated.
- Exclusion criteria: Known hypersensitivity to quetiapine, presence of significant hepatic or renal impairment, and co-administration of potent CYP3A4 inhibitors or inducers.

b. Dosing and Administration:

- Quetiapine is administered orally as immediate-release tablets.
- A dose-escalation design may be employed, for example, starting at 200 mg twice daily and escalating to 400 mg twice daily.[\[5\]](#)

c. Blood Sampling:

- Blood samples (approximately 2-3 mL) are collected in tubes containing an anticoagulant (e.g., K2EDTA).
- Sampling time points are critical and should be designed to capture the absorption, distribution, and elimination phases of the drug. A typical schedule would include a pre-dose sample and samples at 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.
- Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: Quantification of 7-Hydroxyquetiapine using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-hydroxyquetiapine in pediatric plasma samples, using **7-Hydroxy Quetiapine-d8** as the internal standard.

a. Materials and Reagents:

- Reference standards: 7-hydroxyquetiapine and **7-Hydroxy Quetiapine-d8**.
- Reagents: Acetonitrile, methanol, formic acid, ammonium acetate (all LC-MS grade).
- Human plasma (for calibration standards and quality controls).

b. Preparation of Stock and Working Solutions:

- Prepare individual stock solutions of 7-hydroxyquetiapine and **7-Hydroxy Quetiapine-d8** in methanol at a concentration of 1 mg/mL.
- Prepare working standard solutions of 7-hydroxyquetiapine by serial dilution of the stock solution with 50% methanol to create calibration standards.
- Prepare a working solution of the internal standard (**7-Hydroxy Quetiapine-d8**) at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

c. Sample Preparation (Protein Precipitation):

- Aliquot 100 µL of pediatric plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
- Add 20 µL of the **7-Hydroxy Quetiapine-d8** internal standard working solution and vortex briefly.
- Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

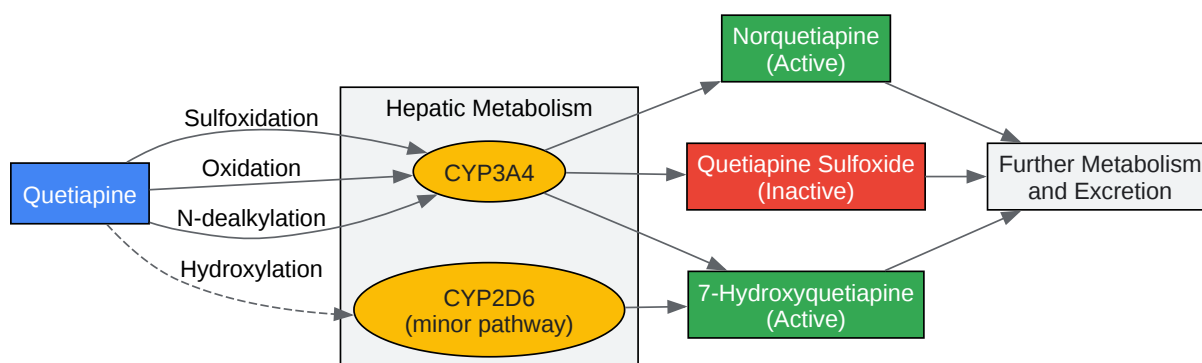
d. LC-MS/MS Parameters:

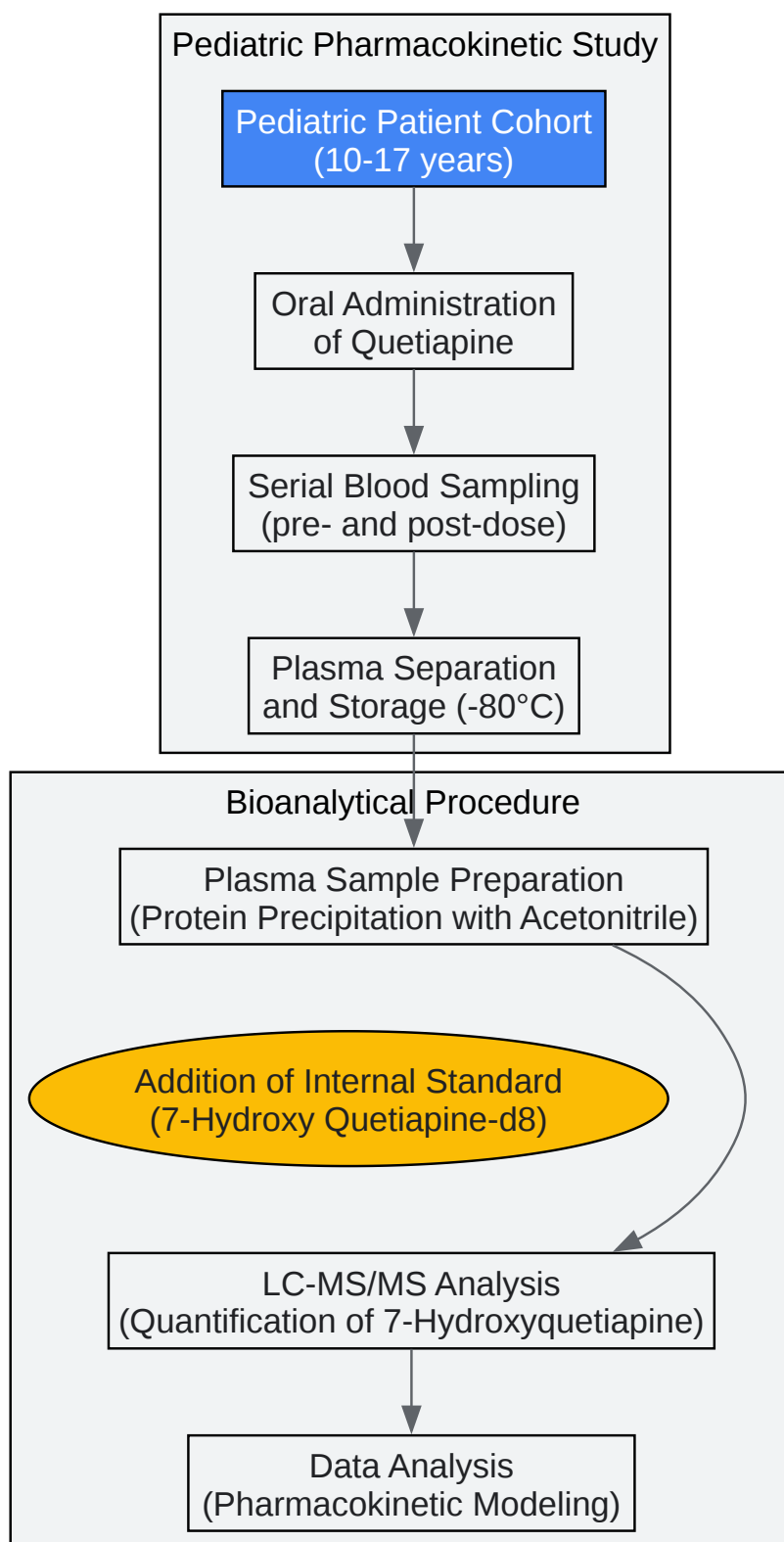
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient elution to separate the analyte from matrix components.
 - Flow rate: 0.4 mL/min.
 - Injection volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - Monitor specific precursor-to-product ion transitions for 7-hydroxyquetiapine and **7-Hydroxy Quetiapine-d8**.

e. Method Validation:

- The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations





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